molecular formula C13H13F3N2O B1425704 N-propyl-8-(trifluoromethoxy)quinolin-4-amine CAS No. 1275172-96-7

N-propyl-8-(trifluoromethoxy)quinolin-4-amine

Cat. No. B1425704
M. Wt: 270.25 g/mol
InChI Key: ZEIFCEZWJSBVGT-UHFFFAOYSA-N
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Description

N-propyl-8-(trifluoromethoxy)quinolin-4-amine (N-PTQ) is an organic molecule that has been studied for its potential applications in the field of science and technology. N-PTQ belongs to the class of quinoline derivatives, which are compounds derived from the aromatic heterocyclic compound quinoline. N-PTQ has been used in a variety of scientific research applications, including as a biochemical reagent, a fluorescent indicator, and a drug delivery agent.

Scientific Research Applications

Anti-HIV-1 Agents

A study by Strekowski et al. (1991) involved the synthesis of various quinolin-4-amines, including derivatives similar to N-propyl-8-(trifluoromethoxy)quinolin-4-amine. Some of these compounds demonstrated anti-HIV-1 activity and low cell toxicity, suggesting potential applications in HIV-1 treatment (Strekowski et al., 1991).

Antimicrobial Agents

Research by Holla et al. (2006) on pyrazolo[3,4-d]pyrimidine derivatives, which includes structures related to N-propyl-8-(trifluoromethoxy)quinolin-4-amine, showed promising antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial drugs (Holla et al., 2006).

Antidiabetic and Anti-inflammatory Agents

Dalavai et al. (2020) reported the synthesis of quinolinyl amino nitriles, closely related to N-propyl-8-(trifluoromethoxy)quinolin-4-amine, and their applications in antidiabetic, anti-inflammatory, and antioxidant treatments. The study highlights the diverse therapeutic potential of these compounds (Dalavai et al., 2020).

Anti-Proliferative Agents

Ghorab et al. (2014) synthesized a series of 4-aminoquinoline derivatives, which are structurally similar to N-propyl-8-(trifluoromethoxy)quinolin-4-amine. These compounds were tested for their antiproliferative activity against breast cancer cells, indicating potential applications in cancer therapy (Ghorab et al., 2014).

Catalysis in Polymerization

A study by Qiao et al. (2011) on the reaction of quinolin-8-amine with pyrrole-based ligands led to the development of aluminum and zinc complexes. These complexes showed catalytic activity in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry (Qiao et al., 2011).

properties

IUPAC Name

N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-2-7-17-10-6-8-18-12-9(10)4-3-5-11(12)19-13(14,15)16/h3-6,8H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFCEZWJSBVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-8-(trifluoromethoxy)quinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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